N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 6-position with a 2-(3-methoxyphenoxy)acetamide moiety. Its molecular formula is C24H22FN2O5S, with a molecular weight of 481.51 g/mol (calculated).
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-20-5-2-6-21(15-20)32-16-24(28)26-19-9-12-23-17(14-19)4-3-13-27(23)33(29,30)22-10-7-18(25)8-11-22/h2,5-12,14-15H,3-4,13,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHINUCUJYMUIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the tetrahydroquinoline core.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of quinoline derivatives or other oxidized products.
Reduction: Reduction of the tetrahydroquinoline core to simpler derivatives.
Substitution: Introduction of various substituents at different positions on the core structure.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-Methoxyphenoxy)-N-[1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]acetamide (BF22084)
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 418.51 g/mol
- Key Differences: Replaces the 4-fluorobenzenesulfonyl group with a propane-1-sulfonyl substituent.
- Significance : The propane-1-sulfonyl group may decrease metabolic stability due to reduced electron-withdrawing effects, highlighting the importance of aromatic sulfonyl groups for target engagement .
N-[1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Methoxyphenyl)acetamide (G502-0095)
- Molecular Formula : C23H22N2O4
- Molecular Weight : 390.44 g/mol
- Key Differences: Substitutes the sulfonyl group with a furan-2-carbonyl moiety. The 4-methoxyphenyl acetamide replaces the 3-methoxyphenoxy group.
- Significance: The furan carbonyl group introduces a heterocyclic motif, which may alter solubility and hydrogen-bonding interactions compared to the sulfonyl group. The positional isomerism (4-methoxy vs. 3-methoxyphenoxy) could influence receptor binding orientation .
N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Methoxy-7-[2-(Piperidin-1-yl)Ethoxy]-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide (Compound 20)
- Molecular Formula: Not explicitly stated (estimated C35H41N3O6).
- Key Differences: Tetrahydroisoquinoline core instead of tetrahydroquinoline. Includes a benzylcarbamoyl group and piperidinylethoxy substituent.
- Significance: The isoquinoline core and additional methoxy/piperidinyl groups suggest divergent biological targets (e.g., orexin receptor antagonism). The acetamide moiety here is part of a larger, more complex side chain, emphasizing the role of core structure in selectivity .
N-(1-(2-(Dimethylamino)Ethyl)-8-Fluoro-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl) Thiophene-2-Carboximidamide (Compound 31)
- Molecular Formula : C19H22FN5OS
- Molecular Weight : 395.48 g/mol
- Key Differences: Contains a thiophene carboximidamide group instead of the phenoxy acetamide. Features a dimethylaminoethyl substituent and a ketone at the 2-position.
- This illustrates how acetamide replacements can modulate physicochemical properties .
Structural and Functional Comparison Table
Key Research Findings
- Sulfonyl Group Impact: Fluorinated aromatic sulfonyl groups (e.g., in the target compound) enhance metabolic stability and binding affinity compared to aliphatic sulfonyl groups (BF22084) or non-sulfonyl substituents (G502-0095) .
- Acetamide Flexibility: The 3-methoxyphenoxy acetamide in the target compound likely offers superior solubility and target interaction compared to bulkier side chains (e.g., Compound 20) or heterocyclic replacements (Compound 31) .
- Core Structure Selectivity: Tetrahydroquinoline vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
